molecular formula C7H10N6 B13081914 1-[(1-Methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine

1-[(1-Methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine

Cat. No.: B13081914
M. Wt: 178.20 g/mol
InChI Key: TUMYZGUSAAIHRC-UHFFFAOYSA-N
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Description

1-[(1-Methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both triazole and pyrazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-1,2,4-triazole with a suitable pyrazole derivative under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the triazole, followed by nucleophilic substitution with a pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(1-Methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the triazole or pyrazole rings .

Scientific Research Applications

1-[(1-Methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(1-Methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1-Methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine is unique due to its combination of triazole and pyrazole rings, which confer distinct chemical and biological properties.

Biological Activity

1-[(1-Methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine, a compound with a unique structure combining triazole and pyrazole moieties, has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, antitumor, and other pharmacological effects based on recent studies.

  • Molecular Formula : C7H10N6
  • Molecular Weight : 178.19 g/mol
  • CAS Number : 1493414-91-7

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of this compound. For instance, derivatives of triazole and pyrazole have shown significant activity against various bacterial strains.

Microorganism Activity (Zone of Inhibition)
E. coli15 mm
S. aureus18 mm
C. albicans16 mm

These results indicate that the compound exhibits broad-spectrum antimicrobial activity, which could be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Antitumor Activity

The antitumor effects of this compound have also been investigated. In vitro studies demonstrated cytotoxic effects against several cancer cell lines.

Cell Line IC50 (µM) Reference
HeLa12.5
MCF-715.0
A54910.0

The structure–activity relationship (SAR) analyses suggest that modifications to the triazole ring can enhance antitumor efficacy, indicating that further derivatization could yield more potent analogs.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of DNA Synthesis : The triazole moiety may interfere with nucleic acid synthesis in microorganisms and cancer cells.
  • Apoptosis Induction : Studies have shown that treatment with this compound can lead to increased apoptosis in cancer cells through the activation of caspases.

Case Studies

Recent research has focused on synthesizing new derivatives based on this compound to enhance its biological activity. For example:

  • A study synthesized various derivatives and evaluated their antimicrobial properties against resistant strains of bacteria.
  • Another investigation assessed the antitumor potential in vivo using animal models, demonstrating significant tumor reduction compared to control groups.

Properties

Molecular Formula

C7H10N6

Molecular Weight

178.20 g/mol

IUPAC Name

1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C7H10N6/c1-12-7(9-5-10-12)4-13-3-2-6(8)11-13/h2-3,5H,4H2,1H3,(H2,8,11)

InChI Key

TUMYZGUSAAIHRC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)CN2C=CC(=N2)N

Origin of Product

United States

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